N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c18-12-8-9-14-15(11-12)23-17(19-14)20-16(21)7-4-10-22-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYMJJCPNLDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.
Chlorination: The benzothiazole ring is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated benzothiazole is reacted with a thiol compound, such as thiophenol, to introduce the phenylthio group.
Amidation: Finally, the phenylthio-substituted benzothiazole is coupled with a butanoyl chloride in the presence of a base, such as triethylamine, to form the desired butanamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanamide chain, converting it to an alcohol.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has indicated that N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported its effectiveness against breast and lung cancer cells, suggesting it may serve as a lead compound for developing new anticancer agents.
2. Antimicrobial Activity
This compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy has been evaluated in vitro, showing inhibition of growth in drug-resistant strains, which is crucial in the context of rising antibiotic resistance.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It appears to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Therapeutic Applications
1. Drug Development
Due to its diverse biological activities, this compound is being investigated as a scaffold for drug development. Modifications to its structure could enhance its potency and selectivity for specific targets in cancer therapy or infectious diseases.
2. Combination Therapies
There is ongoing research into the use of this compound in combination with existing therapies to improve treatment outcomes in cancer and infections. Preliminary studies suggest that it may enhance the efficacy of conventional chemotherapeutics.
Case Studies
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the phenylthio group can interact with thiol-containing enzymes, leading to the inhibition of their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate different biological pathways.
Comparison with Similar Compounds
Malonate Derivatives ()
Compounds such as diethyl and dipropyl malonates (e.g., 5fc , 5gr , 5gc ) share the 6-chlorobenzo[d]thiazol-2-yl group but differ in their ester substituents. Key comparisons:
| Compound | Yield (%) | Melting Point (°C) | Enantiomeric Purity (%) |
|---|---|---|---|
| Diethyl malonate (5fc ) | 76 | 113–115 | 82.0 |
| Dipropyl malonate (5gr ) | 76 | 92–94 | 80.0 |
| Target compound* | N/A | N/A | N/A |
Hydrazine Carboxamide Derivatives ()
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives exhibit antimicrobial activity. For example, a derivative with a benzothiazole class structure showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s phenylthio group could modulate antimicrobial efficacy by altering electron distribution or steric effects .
Functional Analogs with Butanamide Groups
CTPS1 Inhibitors ()
Patent WO 2020/245665 describes N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives as human CTPS1 inhibitors for proliferative diseases. The target compound’s phenylthio group may influence binding affinity compared to cyclopropanesulfonamido-pyrimidinyl substituents .
Acetamide Derivatives ()
- Compound 35 (): Features a benzo[d]thiazole core with an acetamide group and a 1,3,4-oxadiazole substituent. Yield: 47%, indicating moderate synthetic efficiency compared to the target compound’s unspecified yield .
- Compound 7j (): A thiazolidinone-containing derivative with antidiabetic activity (56.8% yield, MP 161–163°C). The target compound’s phenylthio group may offer metabolic stability advantages over nitro or thiazolidinone groups .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole ring with a chlorine substitution at the 6th position and a phenylthio group attached to a butanamide chain. This unique arrangement contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H14ClN3OS |
| Molecular Weight | 305.80 g/mol |
| CAS Number | 922994-17-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- DNA Intercalation : The benzothiazole ring can intercalate with DNA, inhibiting cancer cell replication.
- Enzyme Inhibition : The phenylthio group may interact with thiol-containing enzymes, leading to their inhibition and affecting various metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant activity against various bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:
- A study demonstrated that derivatives of benzothiazole significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
- The compound was shown to induce apoptosis and cell cycle arrest at specific concentrations, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In vitro assays revealed that it possesses notable antibacterial and antifungal activities against a variety of pathogens . These properties make it a candidate for further development as an antimicrobial agent.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-6-chlorobenzothiazole | Lacks butanamide and phenylthio groups | Moderate anticancer activity |
| 1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine | Contains hydrazine instead of butanamide | Lower efficacy in cancer models |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide | Contains phenoxyacetamide instead of phenylthio | Limited antimicrobial properties |
Study on Antitumor Effects
A pivotal study assessed the antitumor effects of benzothiazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in vivo models, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial efficacy of various benzothiazole derivatives. The study found that this compound exhibited superior activity compared to other tested compounds against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the key synthetic steps and characterization methods for N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide?
Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the 6-chlorobenzo[d]thiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with chlorinated carbonyl compounds .
- Step 2: Introduction of the 4-(phenylthio)butanamide moiety through nucleophilic substitution or coupling reactions. Reaction conditions (e.g., DMF as solvent, reflux at 80–100°C) are critical for yield optimization .
- Purification: Recrystallization or column chromatography is used to isolate the pure compound .
Characterization:
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and functional groups (e.g., chlorobenzothiazole protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~390) .
- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and thioether (C–S at ~680 cm⁻¹) groups .
Basic: Which functional groups in this compound influence its chemical reactivity?
Answer:
Key functional groups include:
- 6-Chlorobenzo[d]thiazole: Participates in electrophilic aromatic substitution (e.g., halogenation) and π-π stacking with biological targets .
- Phenylthioether (S–Ph): Enhances lipophilicity and facilitates redox-mediated reactions (e.g., oxidation to sulfoxide) .
- Butanamide: Engages in hydrogen bonding with enzymes or receptors, critical for bioactivity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol aids in recrystallization .
- Temperature Control: Reflux (80–120°C) accelerates coupling reactions but must avoid decomposition of heat-sensitive groups (e.g., amide bonds) .
- Catalysts: Use of Pd-based catalysts for cross-coupling steps increases efficiency .
- Workup: Acid-base extraction removes unreacted starting materials, while silica gel chromatography resolves diastereomers .
Example: A 15% yield increase was reported when replacing THF with DMF in the amidation step .
Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer:
Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) .
- Structural Analogues: Compare activity across derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores .
- Target Selectivity: Use kinase profiling or proteomic studies to differentiate off-target effects .
Case Study: Lower antibacterial activity (MIC >128 µg/mL) compared to doxorubicin (MIC 2 µg/mL) suggests limited Gram-negative penetration, necessitating formulation adjustments .
Advanced: What methodologies are recommended for studying target interactions and mechanisms of action?
Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB ID 3ERT for estrogen receptors) to predict binding modes .
- Enzyme Inhibition Assays: Measure IC50 values for kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular Uptake Studies: Track intracellular accumulation via LC-MS or fluorescent tagging .
Example: Thiazole derivatives show ≥50% inhibition of COX-2 at 10 µM, suggesting anti-inflammatory potential .
Advanced: How can structural modifications enhance this compound’s pharmacokinetic properties?
Answer:
- Bioisosteric Replacement: Substitute the phenylthio group with pyridylthio to improve solubility .
- Prodrug Design: Introduce ester linkages in the butanamide chain for controlled release .
- PEGylation: Attach polyethylene glycol (PEG) to the thiazole nitrogen to extend half-life .
Data: Methylation of the benzothiazole NH increased logP from 2.1 to 3.4, enhancing blood-brain barrier penetration .
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility: Low aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based formulations .
- Stability: Degrades under UV light (t1/2 = 6 hours); store in amber vials at –20°C .
- pH Sensitivity: Amide bonds hydrolyze in strong acids/bases (pH <2 or >10) .
Advanced: How can computational tools guide the design of derivatives with improved efficacy?
Answer:
- QSAR Modeling: Correlate substituent electronegativity with IC50 values to predict anticancer activity .
- MD Simulations: Simulate binding stability with EGFR over 100 ns trajectories to prioritize synthetic targets .
- ADMET Prediction: Use SwissADME to optimize logP (ideal range: 2–3) and reduce hepatotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
